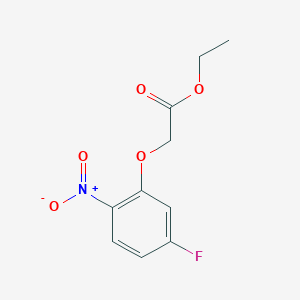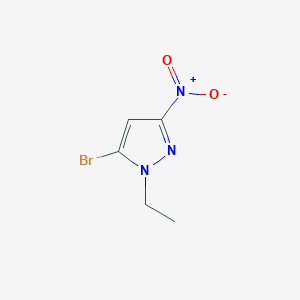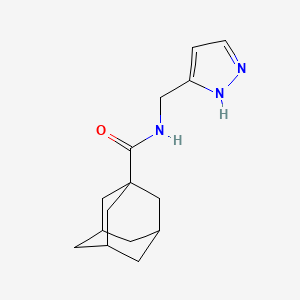![molecular formula C8H8BrN3 B10902944 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10902944.png)
3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-2,7-ジメチルピラゾロ[1,5-a]ピリミジンは、ピラゾロ[1,5-a]ピリミジンファミリーに属するヘテロ環式化合物です。この化合物は、ピラゾール環とピリミジン環の両方を含む縮合環構造が特徴です。環系上の特定の位置における臭素とメチル基の存在は、その独特の化学的性質と反応性に寄与しています。
2. 製法
合成経路と反応条件
3-ブロモ-2,7-ジメチルピラゾロ[1,5-a]ピリミジンの合成には、通常、3,5-ジメチルピラゾールと適切な臭素化剤との反応が含まれます。一般的な方法の1つは、アセトニトリルやジクロロメタンなどの溶媒の存在下、臭素またはN-ブロモスクシンイミド(NBS)を用いて3,5-ジメチルピラゾールを臭素化するものです。 反応は通常、室温または還流条件下で行われ、臭素化が完了するようになっています .
工業生産方法
3-ブロモ-2,7-ジメチルピラゾロ[1,5-a]ピリミジンの工業生産には、連続フロー反応器を用いた大規模臭素化プロセスが含まれる場合があります。これらの反応器により、温度や試薬濃度などの反応条件を精密に制御できるため、最終生成物の収率と純度が向上します。 さらに、自動化システムを使用することで、生産プロセスの効率と安全性を高めることができます .
3. 化学反応解析
反応の種類
3-ブロモ-2,7-ジメチルピラゾロ[1,5-a]ピリミジンは、さまざまな化学反応を起こし、これには以下が含まれます。
置換反応: 臭素原子は、求核置換反応によって他の置換基と置き換えることができます。
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、有機リチウム化合物による求核置換は、さまざまな官能基を持つさまざまな置換ピラゾロ[1,5-a]ピリミジンをもたらす可能性があります .
4. 科学研究への応用
医薬品化学: この化合物は、薬理学的に活性な薬剤の開発のための足場として有望であることが示されています。
生物学研究: この化合物は、生物学的標的と相互作用する能力により、酵素阻害と受容体結合を研究するための貴重なツールとなっています.
材料科学:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-dimethylpyrazole with a suitable brominating agent. One common method is the bromination of 3,5-dimethylpyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Electrophilic Addition: The compound can undergo electrophilic addition reactions, particularly at the positions adjacent to the bromine atom.
Oxidation and Reduction: Although less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as n-butyllithium and Grignard reagents are commonly used for nucleophilic substitution reactions.
Electrophilic Addition: Electrophilic addition reactions often involve the use of electrophiles such as halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium compound can yield various substituted pyrazolo[1,5-a]pyrimidines with different functional groups .
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of pharmacologically active agents.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying enzyme inhibition and receptor binding.
Material Science:
作用機序
3-ブロモ-2,7-ジメチルピラゾロ[1,5-a]ピリミジンの作用機序は、主に特定の分子標的との相互作用に関連しています。この化合物は、さまざまな酵素や受容体の阻害剤として作用し、それらの活性を調節し、治療効果をもたらします。 たとえば、がん細胞増殖に関与する特定のキナーゼを阻害することが示されています . 正確な経路と分子標的は、特定の誘導体とその目的の用途によって異なる可能性があります .
類似化合物との比較
類似化合物
3-ブロモ-5,7-ジメチルピラゾロ[1,5-a]ピリミジン: この化合物は構造的に類似していますが、置換パターンが異なるため、反応性と生物学的活性に違いが生じます.
2,7-ジメチルピラゾロ[1,5-a]ピリミジン:
3-ブロモ-2,7-ジメチルピラゾロ[1,5-a]ピリミジン-6-カルボン酸: カルボン酸基が追加されています。これは、その溶解性と反応性に影響を与える可能性があります.
独自性
3-ブロモ-2,7-ジメチルピラゾロ[1,5-a]ピリミジンの独自性は、その特定の置換パターンにあります。これは、独自の化学的および生物学的特性を与えます。 臭素とメチル基の両方が存在することにより、用途が広く、機能化が可能になり、潜在的な治療用途を持つ幅広い誘導体を開発できます .
特性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
3-bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,1-2H3 |
InChIキー |
HIUOHLUOIHOAST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=NC2=C(C(=NN12)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B10902867.png)
![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902872.png)

![N,N'-bis[4-(butan-2-yl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B10902878.png)
![ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10902881.png)
![4-fluoro-N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzamide](/img/structure/B10902891.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10902898.png)
![(3,6-dichloro-1-benzothiophen-2-yl){4-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10902912.png)
![N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10902928.png)
![2-ethoxy-4-[(Z)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B10902933.png)

![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B10902953.png)

![N-benzyl-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10902969.png)
